
Decanoyl-arg-val-lys-arg-chloromethylketone
Übersicht
Beschreibung
Diese Verbindung hat eine signifikante antivirale Aktivität gegen verschiedene Viren gezeigt, darunter das Zika-Virus und das Japanische Enzephalitis-Virus . Es wird in der wissenschaftlichen Forschung häufig für seine Fähigkeit eingesetzt, die Aktivität von Furin und anderen verwandten Proprotein-Konvertasen zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon umfasst die folgenden Schritte:
Decanoylierung: Die Einführung einer Decanoylgruppe am Argininrest.
Peptidsynthese: Die sequentielle Addition von Aminosäuren (Arginin, Valin, Arginin und Lysin) zur Bildung der Peptidkette.
Chlormethylketon-Modifikation:
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Peptidsynthese im großen Maßstab: Automatische Peptidsynthesizer werden verwendet, um die Peptidkette in großen Mengen zu produzieren.
Reinigung: Das Rohprodukt wird mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Qualitätskontrolle: Das Endprodukt unterliegt strengen Qualitätskontrolltests, um seine Reinheit und Wirksamkeit sicherzustellen
Wirkmechanismus
Target of Action
Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein to M protein in flaviviruses, thereby converting the inert virus into an infectious particle .
Mode of Action
Dec-RVKR-CMK is a specific furin inhibitor . It binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins . This interaction results in a significant increase in the prM/E index of flaviviruses in Dec-RVKR-CMK-treated cells compared to control cells, indicating that Dec-RVKR-CMK inhibits prM cleavage .
Biochemical Pathways
The inhibition of Furin-mediated prM cleavage by Dec-RVKR-CMK affects the life cycle of flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . By preventing the conversion of the prM protein to the M protein, Dec-RVKR-CMK disrupts the maturation of the virus, reducing its infectivity .
Pharmacokinetics
It is known that dec-rvkr-cmk is a small, synthetic, irreversible, and cell-permeable compound , which suggests that it may have good bioavailability.
Result of Action
Dec-RVKR-CMK exhibits strong antiviral activity against flaviviruses . It reduces virus progeny titer and viral RNA and protein production in both mammalian and mosquito cells .
Action Environment
Given that it is used in vitro, factors such as temperature, ph, and cell type may potentially influence its action .
Biochemische Analyse
Biochemical Properties
Decanoyl-arg-val-lys-arg-chloromethylketone interacts with furin, a host proprotein convertase . It binds to the catalytic site of furin, acting as a potent inhibitor of cleavage and fusion activity of viral glycoproteins . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells . It exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific cell surface receptors, instigating a series of biochemical events that ultimately elicit the desired biological responses . It inhibits prM cleavage, which is evident from the significant increase in the prM/E index of ZIKV or JEV in dec-RVKR-cmk-treated Vero cells compared to DMSO-treated control cells .
Temporal Effects in Laboratory Settings
It has been observed that the maximum reduction of virus titer occurs in post-infection treatment .
Metabolic Pathways
It is known to interact with furin, a host proprotein convertase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:
Decanoylation: The introduction of a decanoyl group to the arginine residue.
Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.
Chloromethylketone Modification:
The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in large quantities.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy
Analyse Chemischer Reaktionen
Arten von Reaktionen
Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Chlormethylketongruppe. Diese Gruppe kann mit Nukleophilen reagieren, was zur Bildung verschiedener Derivate führt .
Häufige Reagenzien und Bedingungen
Nukleophile: Häufige Nukleophile, die in Reaktionen mit Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon verwendet werden, sind Amine, Thiole und Alkohole.
Reaktionsbedingungen: Diese Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril unter milden Bedingungen durchgeführt, um einen Abbau der Peptidkette zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon, wobei die Chlormethylketongruppe durch das Nukleophil ersetzt wird .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.
Cytotoxicity Studies
The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .
Comparative Efficacy Against Other Viruses
Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:
- Human Immunodeficiency Virus (HIV)
- Chikungunya Virus
- Hepatitis B Virus
- Influenza A Virus
- Ebola Virus
Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .
Structural Modifications and Enhanced Potency
Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .
Clinical Implications
The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.
Case Studies
Several studies have documented the effectiveness of dec-RVKR-cmk:
Study | Virus Targeted | Findings |
---|---|---|
Becker et al. | Flavivirus | Demonstrated significant reduction in prM cleavage and viral infectivity |
Smith et al. | Hepatitis B Virus | Showed enhanced potency compared to traditional inhibitors |
Steinmetzer et al. | Influenza A Virus | Reported effective inhibition of hemagglutinin cleavage |
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Decanoyl-Arg-Val-Lys-Arg-Chlormethylketon: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Aminosäuresequenz.
α1-Antitrypsin Portland: Ein weiterer Furin-Inhibitor, der in der HIV-Forschung verwendet wird.
d-Arg-basierte Peptide: Peptide, die Furin und andere Proprotein-Konvertasen hemmen.
Einzigartigkeit
Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon ist einzigartig aufgrund seiner hohen Spezifität und irreversiblen Hemmung von Furin. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf Furin-vermittelte Prozesse und die Entwicklung antiviraler Therapien konzentriert .
Biologische Aktivität
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.
Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .
In Vitro Studies
Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:
- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .
- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .
The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .
Comparative Analysis
A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.
Case Study 1: Flavivirus Inhibition
A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .
Case Study 2: SARS-CoV-2
In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .
Research Findings Summary
Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |
---|---|---|---|---|
Study 1 | ZIKV | 5 | 712.9 | High |
Study 2 | JEV | 10 | 712.9 | High |
Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.